molecular formula C19H22FN3O B4955825 N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide CAS No. 414889-05-7

N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide

Cat. No. B4955825
CAS RN: 414889-05-7
M. Wt: 327.4 g/mol
InChI Key: WRWWORCRRJLURU-UHFFFAOYSA-N
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Description

N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as Flibanserin and is primarily used as a treatment for hypoactive sexual desire disorder (HSDD) in women. However, its pharmacological properties and mechanism of action have also been studied for other potential applications.

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide is complex and not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are associated with sexual arousal and desire. This compound also acts as a 5-HT1A receptor agonist, which may contribute to its therapeutic effects in the treatment of HSDD.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide are primarily related to its effects on neurotransmitters in the brain. This compound is believed to increase the levels of dopamine and norepinephrine, which may contribute to its therapeutic effects in the treatment of HSDD. However, its effects on other neurotransmitters and physiological systems are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments is its well-characterized pharmacological properties and mechanism of action. This compound has been extensively studied, and its effects on neurotransmitters in the brain are well understood. However, one limitation of using this compound is its potential for off-target effects, as its mechanism of action is complex and not fully understood.

Future Directions

There are several potential future directions for the research on N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide. One area of research is the development of new and more effective treatments for HSDD. Another area of research is the potential use of this compound in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitters and physiological systems.

Synthesis Methods

The synthesis of N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide is a complex process that involves multiple steps. The first step involves the preparation of 2-fluorobenzylamine, which is then reacted with 4-chlorobenzaldehyde to form 4-(2-fluorophenyl)-1-benzylpiperazine. This intermediate product is then reacted with acetic anhydride to form N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide.

Scientific Research Applications

The primary scientific research application of N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide is in the field of pharmacology. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of HSDD in women. However, its pharmacological properties and mechanism of action have also been studied for other potential applications, such as the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

N-[4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-15(24)21-17-8-6-16(7-9-17)14-22-10-12-23(13-11-22)19-5-3-2-4-18(19)20/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWWORCRRJLURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175714
Record name N-[4-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

414889-05-7
Record name N-[4-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414889-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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